
3-Bromo-4-methoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9BrO2 It is a derivative of oxolane, where a bromine atom is substituted at the third position and a methoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyoxolane typically involves the bromination of 4-methoxyoxolane. One common method is to start with 4-methoxyoxolane and subject it to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-methoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding oxolane derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include azidooxolane, thiocyanatooxolane, and methoxyoxolane derivatives.
Oxidation Reactions: Products include this compound aldehyde and this compound carboxylic acid.
Reduction Reactions: Products include 3-bromooxolane.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxyoxolane involves its interaction with various molecular targets. The bromine atom and methoxy group confer unique reactivity, allowing it to participate in nucleophilic substitution and oxidative addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methylaniline: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a methoxy group.
3-Bromo-4-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxolane ring.
3-Bromo-4-methoxythiophene: Contains a thiophene ring, offering different electronic properties compared to oxolane.
Uniqueness: 3-Bromo-4-methoxyoxolane is unique due to its combination of a bromine atom and a methoxy group on an oxolane ring. This specific arrangement provides distinct reactivity and properties, making it valuable for targeted applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H9BrO2 |
|---|---|
Molekulargewicht |
181.03 g/mol |
IUPAC-Name |
3-bromo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
QQHVSLOXBBZGPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1COCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)

![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)

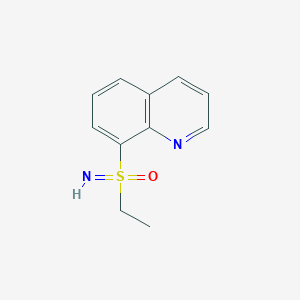
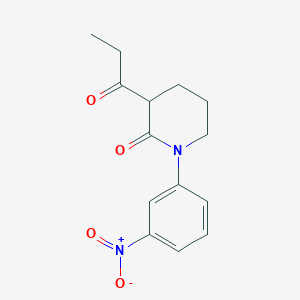
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

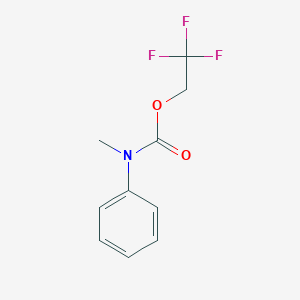
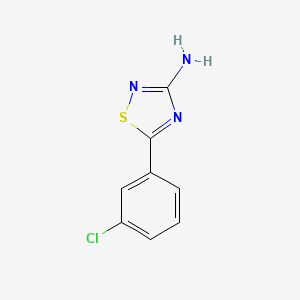

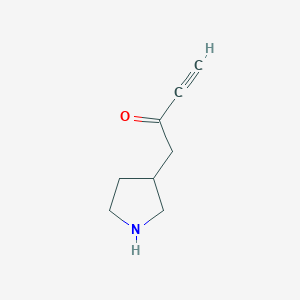

![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
